molecular formula C8H8ClNO2 B145553 N-(2-chloro-5-hydroxyphenyl)acetamide CAS No. 130647-86-8

N-(2-chloro-5-hydroxyphenyl)acetamide

Cat. No. B145553
M. Wt: 185.61 g/mol
InChI Key: ZYMWANUPUWNVLW-UHFFFAOYSA-N
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Description

N-(2-chloro-5-hydroxyphenyl)acetamide is a chemical compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. The compound is characterized by the presence of a chloro and a hydroxy group on the phenyl ring, which are likely to influence its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of related compounds often involves acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a process that included the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . Although the exact synthesis of N-(2-chloro-5-hydroxyphenyl)acetamide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of N-(2-chloro-5-hydroxyphenyl)acetamide is likely to exhibit characteristics similar to those of related compounds. For example, the structure of N-(2-chlorophenyl)acetamide shows that the N-H bond is syn to the ortho-chloro substituent, and molecules are linked into chains through N-H⋯O hydrogen bonds . Similarly, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide have been determined, revealing the presence of hydrogen bonds and other non-covalent interactions that contribute to the supramolecular architecture .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-chloro-5-hydroxyphenyl)acetamide can be inferred from related compounds. For instance, the crystal and molecular structures of similar compounds have been characterized by X-ray diffraction analysis, IR, and elemental analysis . The presence of chloro and hydroxy groups is likely to affect the compound's solubility, melting point, and ability to form hydrogen bonds, as evidenced by the characterization of substituted N-(2-hydroxyphenyl)acetamides .

Scientific Research Applications

Metabolism and Genetic Differences

Research on acetaminophen, closely related to N-(2-chloro-5-hydroxyphenyl)acetamide, highlights the significance of metabolic pathways and genetic differences in its effectiveness and safety. The metabolism of acetaminophen involves several pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. These processes are crucial for understanding the drug's pharmacokinetics and potential toxicity, particularly in overdose situations. Studies suggest intersubject and ethnic differences in acetaminophen metabolism, indicating varied susceptibility to toxicity and efficacy in pain relief, which are linked to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Degradation

The environmental impact of acetaminophen, reflecting on its derivatives, has been extensively studied, focusing on its degradation via advanced oxidation processes (AOPs). Research into the degradation pathways and by-products of acetaminophen in aquatic environments contributes to understanding the environmental fate of related compounds. These studies are vital for developing treatment methods to remove these contaminants from water, thus mitigating their ecological impact. The identification of various metabolites through AOPs, such as hydroquinone and benzoquinone, which have potential toxicity, underscores the importance of effective degradation strategies for environmental protection (Mohammad Qutob et al., 2022).

Analgesic Mechanisms

Further research on acetaminophen has elucidated its analgesic mechanisms, offering insights into how derivatives might function. While traditionally believed to act by inhibiting cyclooxygenase enzymes, recent findings suggest that acetaminophen's analgesic effects primarily arise from its metabolite AM404, which influences cannabinoid receptors and the transient receptor potential vanilloid 1 (TRPV1) in the brain and spinal cord. This revelation opens new avenues for understanding and potentially enhancing the analgesic efficacy of N-(2-chloro-5-hydroxyphenyl)acetamide and related compounds (N. Ohashi & T. Kohno, 2020).

Safety And Hazards

The safety information available indicates that “N-(2-chloro-5-hydroxyphenyl)acetamide” may cause serious eye damage . The recommended precautionary statements include wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N-(2-chloro-5-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMWANUPUWNVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-hydroxyphenyl)acetamide

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